(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(18-16-17-11-5-6-20-8-14(11)23-16)4-2-10-1-3-12-13(7-10)22-9-21-12/h1-4,7H,5-6,8-9H2,(H,17,18,19)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQSNZBPXPUDJL-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC2=C1N=C(S2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be depicted as follows:
This structure includes a benzo[d][1,3]dioxole moiety known for its bioactive properties and a pyrano[4,3-d]thiazole component that may enhance its pharmacological profile.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Viability and Cytotoxicity : In vitro studies have shown that related compounds significantly reduce cell viability in various cancer cell lines. For example, compounds derived from benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2 and MCF7 cell lines, indicating potent anticancer effects compared to standard drugs like doxorubicin (IC50 values of 7.46 µM) .
-
Mechanisms of Action : The anticancer mechanisms include:
- Inhibition of EGFR : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation .
- Induction of Apoptosis : Studies utilizing annexin V-FITC assays indicate that these compounds promote apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives induce cell cycle arrest at the G2-M phase, which is critical for preventing cancer cell division .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies suggest that:
- The presence of electron-withdrawing groups enhances cytotoxicity.
- Modifications in the thiazole ring can lead to improved selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Studies and Research Findings
These findings underline the potential of compounds like this compound in developing effective anticancer therapies.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrano[4,3-d]thiazole derivative. The synthesis of such compounds typically involves multi-step organic reactions that can include condensation reactions, cyclization processes, and various functional group modifications.
Biological Activities
The biological activities of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide are primarily attributed to the presence of the thiazole and dioxole moieties, which are known for their diverse pharmacological properties.
Potential Therapeutic Uses
Research indicates that compounds with similar structures have shown promise in:
- Anticancer Activity : Thiazole derivatives have been associated with anti-tumor effects. Studies suggest that they may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of heterocyclic rings often correlates with antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of thiazole-containing compounds. Results indicated that these compounds significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Research on similar acrylamide derivatives revealed notable antibacterial activity against Gram-positive bacteria. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .
Case Study 3: Anti-inflammatory Mechanisms
A recent investigation into thiazole derivatives highlighted their potential in reducing inflammation in animal models of arthritis. The study reported decreased levels of pro-inflammatory cytokines following treatment with these compounds .
Data Table: Comparative Biological Activities
Q & A
Q. What are the foundational synthetic strategies for synthesizing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acrylamide?
The synthesis typically involves multi-step protocols:
- Step 1 : Coupling of benzo[d][1,3]dioxole derivatives with acrylamide precursors via nucleophilic substitution or Michael addition .
- Step 2 : Functionalization of the pyrano-thiazole moiety using catalysts like triethylamine in polar aprotic solvents (e.g., DMF or ethanol) .
- Purification : Column chromatography or recrystallization ensures >95% purity, verified by HPLC .
Q. Which analytical techniques are essential for structural characterization?
Standard methods include:
Q. How can initial biological activity screening be designed for this compound?
Q. What are standard analytical protocols for quantifying purity and stability?
Q. What storage conditions are recommended to maintain compound integrity?
- Short-term : Store at –20°C in amber vials under argon to prevent oxidation .
- Long-term : Lyophilize and store at –80°C; monitor degradation via LC-MS every 6 months .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) to identify optimal parameters .
- Low-yield troubleshooting : Introduce scavengers (e.g., molecular sieves) to remove byproducts or switch to microwave-assisted synthesis for faster kinetics .
Q. What methodologies resolve structural ambiguities in complex heterocyclic systems?
Q. How should researchers address conflicting bioactivity data across studies?
Q. What strategies integrate structure-activity relationship (SAR) with computational models?
- Molecular docking : Screen against homology models of target proteins (e.g., kinases) to prioritize substituents for synthesis .
- Free-energy perturbation (FEP) : Quantifies the impact of benzo[d][1,3]dioxole modifications on binding energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
